![molecular formula C22H25ClN4O4S B4577768 ethyl 4-(chloromethyl)-2-[[(6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl](isobutyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4577768.png)
ethyl 4-(chloromethyl)-2-[[(6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl](isobutyl)amino]-1,3-thiazole-5-carboxylate
Descripción general
Descripción
Ethyl 4-(chloromethyl)-2-[(6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonylamino]-1,3-thiazole-5-carboxylate is a complex organic compound that has been the subject of various scientific research studies. These studies focus on its synthesis, molecular structure, chemical reactions, and physical and chemical properties, providing a comprehensive understanding of its characteristics.
Synthesis Analysis
The synthesis of similar complex organic compounds involves multi-step chemical reactions, aiming to achieve the desired molecular architecture with specific functional groups. A common approach includes the interaction of starting materials under controlled conditions to introduce various substituents, followed by refinement processes to obtain the target compound with high purity. For example, Mohamed et al. (2021) describe a convenient synthesis method for related compounds through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different derivatives in solution at room temperature, showcasing the complexity and precision required in synthetic organic chemistry (Mohamed, 2021).
Molecular Structure Analysis
Molecular structure analysis of such compounds is often conducted using advanced spectroscopic techniques and X-ray diffraction methods. These analyses confirm the arrangement of atoms within the molecule and the presence of specific functional groups, crucial for understanding the compound's reactivity and interactions. For instance, Lynch and McClenaghan (2004) determined the structure of a related compound, highlighting the importance of molecular geometry in defining its properties (Lynch & McClenaghan, 2004).
Chemical Reactions and Properties
The chemical reactivity of ethyl 4-(chloromethyl)-2-[(6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonylamino]-1,3-thiazole-5-carboxylate involves interactions with various reagents to form new compounds or modify existing functional groups. This reactivity is influenced by the molecular structure, particularly the electron distribution and the presence of reactive sites. Studies by Albreht et al. (2009) on similar compounds demonstrate the transformations achievable through reactions with aromatic amines and hydrazines, leading to a wide range of derivatives with diverse properties (Albreht et al., 2009).
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- Polyazanaphthalenes Synthesis : Research has explored the conversion of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into derivatives such as 1,6-diazanaphthalene and isoxazolo[3,4-b]pyridine, highlighting diverse synthetic pathways for polyazanaphthalenes (Harb et al., 1989).
- Transformations of Thiazole Derivatives : Another study describes the transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, showcasing the potential for chemical modifications to create diverse molecular structures (Albreht et al., 2009).
Chemical Properties and Potential Applications
- Molluscicidal Properties : Thiazolo[5,4-d]pyrimidines, synthesized from ethyl chloroformate/DMF mixture and related compounds, have been screened for activity against snails, indicating potential applications in controlling schistosomiasis (El-Bayouki & Basyouni, 1988).
- Antimicrobial Activity : Synthesized derivatives involving pyridine and thiazole rings have shown promising antimicrobial activity, suggesting their utility in developing new antimicrobial agents (Rahmouni et al., 2016).
Propiedades
IUPAC Name |
ethyl 4-(chloromethyl)-2-[(6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)-(2-methylpropyl)amino]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O4S/c1-5-30-21(29)18-16(9-23)25-22(32-18)27(10-11(2)3)20(28)14-8-15(13-6-7-13)24-19-17(14)12(4)26-31-19/h8,11,13H,5-7,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENXHFOPSFABET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N(CC(C)C)C(=O)C2=CC(=NC3=C2C(=NO3)C)C4CC4)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-methyl-N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B4577691.png)
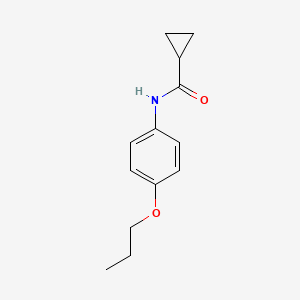
![6-(2,4-dimethoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4577698.png)
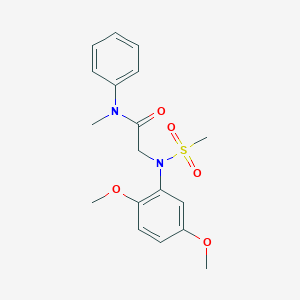
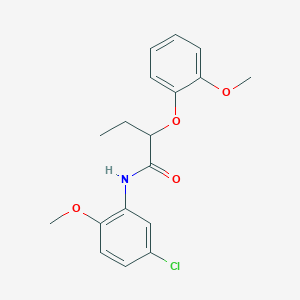
![N,N-diethyl-2-{[6-iodo-3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4577750.png)

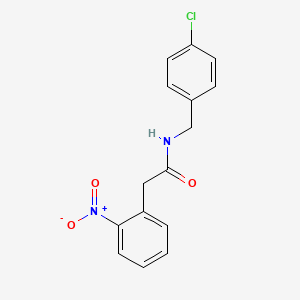

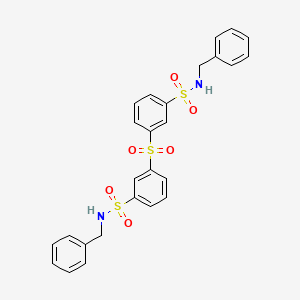
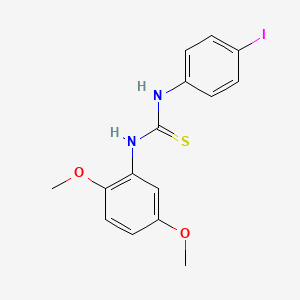
![N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4577788.png)
![N-(2,4-dimethoxyphenyl)-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4577789.png)